Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
Overview
Description
Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is a synthetic organic compound belonging to the chroman family. Chromans are known for their antioxidant properties and are often studied for their potential therapeutic benefits. This particular compound features a benzyloxy group and multiple methyl groups, which may influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5,7,8-tetramethylchroman-2-carboxylic acid and benzyl alcohol.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves reacting the methyl ester with benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-methanol.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound is of interest due to its antioxidant properties. It can scavenge free radicals, potentially protecting cells from oxidative stress. This makes it a candidate for studies related to aging, cancer, and other diseases where oxidative damage is a factor.
Medicine
In medicine, the compound’s antioxidant properties are explored for therapeutic applications. It may be investigated as a potential treatment for conditions like neurodegenerative diseases, cardiovascular diseases, and inflammatory disorders.
Industry
Industrially, this compound could be used in the formulation of cosmetics and skincare products due to its antioxidant properties. It may also find applications in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved often relate to the reduction of oxidative stress and the modulation of signaling pathways associated with inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
Tocopherol (Vitamin E): Another chroman derivative known for its antioxidant properties.
Trolox: A water-soluble analog of Vitamin E used as a standard in antioxidant assays.
Quercetin: A flavonoid with strong antioxidant activity.
Uniqueness
Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other chroman derivatives. Its benzyloxy group and multiple methyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and application.
Properties
IUPAC Name |
methyl 2,5,7,8-tetramethyl-6-phenylmethoxy-3,4-dihydrochromene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-14-15(2)20-18(11-12-22(4,26-20)21(23)24-5)16(3)19(14)25-13-17-9-7-6-8-10-17/h6-10H,11-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBIGPUGBNBTJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)OC)C)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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